A Comprehensive Technical Guide to the Synthesis and Characterization of Tetraamminecopper(II) Sulfate Monohydrate
A Comprehensive Technical Guide to the Synthesis and Characterization of Tetraamminecopper(II) Sulfate Monohydrate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the synthesis and characterization of tetraamminecopper(II) sulfate monohydrate, [Cu(NH₃)₄]SO₄·H₂O. It outlines a robust, step-by-step protocol for the preparation of this inorganic complex from copper(II) sulfate pentahydrate and aqueous ammonia. Furthermore, this document details the essential analytical techniques for its characterization, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Magnetic Susceptibility measurement. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided. Logical workflows for synthesis and characterization are presented using standardized diagrams to facilitate reproducibility and understanding.
Introduction
Tetraamminecopper(II) sulfate monohydrate is a coordination compound with the chemical formula [Cu(NH₃)₄]SO₄·H₂O.[1] This salt consists of the complex cation [Cu(NH₃)₄]²⁺ and the sulfate anion SO₄²⁻, with one molecule of water of hydration. The complex cation features a central copper(II) ion coordinated to four ammonia (ammine) ligands. It is a classic example used in inorganic chemistry to demonstrate principles of coordination chemistry, ligand field theory, and the synthesis of complex salts.[2] The striking change from the pale blue of the starting copper(II) salt to the deep, royal blue of the tetraammine complex provides a vivid illustration of a ligand exchange reaction.[2] This guide offers a comprehensive protocol for its synthesis and subsequent characterization.
Synthesis of Tetraamminecopper(II) Sulfate Monohydrate
The synthesis is achieved by the displacement of water ligands in the aqueous copper(II) ion with ammonia ligands.[1] The much greater insolubility of the product in ethanol compared to water allows for its precipitation and isolation.
Balanced Chemical Equation
The overall reaction for the synthesis is as follows:
CuSO₄·5H₂O(aq) + 4NH₃(aq) → [Cu(NH₃)₄]SO₄·H₂O(s) + 4H₂O(l)[1][3][4]
Experimental Protocol: Synthesis
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) - Toxic and irritant[5]
-
Concentrated aqueous ammonia (NH₃, ~15 M) - Toxic, corrosive, and volatile[5]
-
Ethanol (95% or absolute) - Flammable[5]
-
Distilled water
-
Beakers (100 mL, 250 mL)
-
Graduated cylinders
-
Glass stirring rod
-
Hot plate or water bath
-
Ice bath
-
Buchner funnel and filter flask (vacuum filtration setup)
-
Filter paper
-
Spatula
-
Watch glass
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[6][7]
-
Ventilation: This procedure must be performed in a well-ventilated fume hood, especially when handling concentrated ammonia.[8][9]
-
Chemical Handling: Avoid skin and eye contact with all chemicals.[8] Concentrated ammonia can cause severe burns and respiratory irritation.[9][10] Copper(II) sulfate is harmful if swallowed and is an irritant.[5] Ethanol is highly flammable; keep it away from open flames or hot surfaces.[5]
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.[8]
Procedure:
-
Dissolution: Weigh approximately 6.0 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and transfer it to a 250 mL beaker. Add 10-15 mL of distilled water and warm gently on a hot plate or in a water bath, stirring until the solid is completely dissolved.[4][5] Do not boil the solution.
-
Complexation: In a fume hood, slowly and carefully add 15 mL of concentrated aqueous ammonia to the copper sulfate solution while stirring continuously.[5][11] A light blue precipitate of copper(II) hydroxide may initially form, but it will dissolve upon the addition of excess ammonia to yield a deep blue-violet solution of the tetraamminecopper(II) complex.[2][5][12]
-
Precipitation: Once a clear, deep blue solution is obtained, remove the beaker from the heat. Slowly add 25 mL of ethanol to the solution with constant stirring.[4][13] The tetraamminecopper(II) sulfate monohydrate is less soluble in the ethanol-water mixture and will precipitate out as fine, dark blue crystals.[4]
-
Crystallization: Place the beaker in an ice bath for 10-15 minutes to maximize the precipitation and crystal growth.[1][4]
-
Isolation: Set up a vacuum filtration apparatus with a Buchner funnel and a properly sized piece of filter paper. Wet the filter paper with a small amount of ethanol.
-
Filtration: Filter the cold crystal suspension under vacuum. Use a spatula to transfer all the crystals from the beaker to the funnel.[3]
-
Washing: Wash the collected crystals on the filter paper with two small portions (5-10 mL each) of cold ethanol.[3][5] This helps to remove any remaining soluble impurities and aids in drying.
-
Drying: Continue to draw air through the funnel for several minutes to partially dry the crystals. Transfer the crystals to a pre-weighed watch glass, spread them out, and allow them to air-dry completely. The dry solid should be a fine, easily powdered substance.[3][5]
-
Yield Calculation: Weigh the final product and calculate the percent yield based on the initial mass of copper(II) sulfate pentahydrate, which is the limiting reagent.[1][5]
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of tetraamminecopper(II) sulfate.
Characterization of Tetraamminecopper(II) Sulfate Monohydrate
Characterization confirms the identity, purity, and electronic structure of the synthesized complex. Key techniques include UV-Vis and IR spectroscopy, and magnetic susceptibility measurements.
UV-Visible Spectroscopy
This technique probes the d-d electronic transitions within the copper(II) complex, which are responsible for its vibrant color.[2]
Experimental Protocol:
-
Prepare a dilute aqueous solution of the synthesized [Cu(NH₃)₄]SO₄·H₂O of a known concentration (e.g., 0.05 M).
-
Calibrate a UV-Vis spectrophotometer with a distilled water blank.
-
Fill a cuvette with the sample solution.
-
Scan the absorbance of the solution across the visible range (typically 400-800 nm).[14]
-
Identify the wavelength of maximum absorbance (λmax).
Data Summary:
| Parameter | Typical Value | Reference |
| Appearance of Solution | Deep Blue-Violet | [2] |
| λmax (d-d transition) | 600 - 650 nm | [2][15] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within the complex, namely the Cu-N bonds, N-H bonds of the ammonia ligands, and the S-O bonds of the sulfate anion.[2]
Experimental Protocol:
-
Ensure the sample is completely dry.
-
Prepare a solid sample for analysis, typically by creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Record the FT-IR spectrum, typically over the range of 4000-400 cm⁻¹.[14]
-
Identify the key absorption bands and compare them to literature values.
Data Summary:
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| N-H Stretch (ammine) | 3100 - 3400 | [2] |
| N-H Bend (ammine) | ~1600 | [16] |
| S-O Stretch (sulfate) | ~1100 | [14] |
| Cu-N Stretch | 420 - 448 | [2][16] |
Magnetic Susceptibility
This measurement determines the magnetic properties of the complex, indicating whether it is paramagnetic (unpaired electrons) or diamagnetic (all electrons paired). For Cu(II), a d⁹ metal ion, the presence of one unpaired electron is expected.[17]
Experimental Protocol:
-
A precise mass of the dry crystalline sample is placed in a sample holder.
-
The measurement is performed using a magnetic susceptibility balance (e.g., a Guoy balance or a SQUID magnetometer).
-
The measured susceptibility is corrected for the diamagnetism of the constituent atoms (Pascal's constants).
-
The effective magnetic moment (μ_eff) is calculated from the corrected molar magnetic susceptibility.
Data Summary:
| Parameter | Expected Property/Value | Reference |
| Magnetic Behavior | Paramagnetic | [17][18] |
| Unpaired Electrons (n) | 1 | [17] |
| Calculated Magnetic Moment (μ_eff) | ~1.73 Bohr Magnetons (BM) | [17] |
Characterization Workflow Diagram
Caption: Logical workflow for the characterization of the synthesized complex.
References
- 1. labguider.com [labguider.com]
- 2. Tetraamminecopper(2+) Sulfate|Research Grade [benchchem.com]
- 3. creative-chemistry.org.uk [creative-chemistry.org.uk]
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- 5. sciencemadness.org [sciencemadness.org]
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- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. cuhk.edu.hk [cuhk.edu.hk]
- 9. quora.com [quora.com]
- 10. TETRAAMMINECOPPER (II) SULFATE HYDRATE | 10380-29-7 [chemicalbook.com]
- 11. (Solved) - Please read entirely: Experiment: The Synthesis of... (1 Answer) | Transtutors [transtutors.com]
- 12. m.youtube.com [m.youtube.com]
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